

"literature review of tetrakis(4-ethynylphenyl)methane applications"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrakis(4-ethynylphenyl)methane**

Cat. No.: **B1631557**

[Get Quote](#)

An In-depth Technical Guide to **Tetrakis(4-ethynylphenyl)methane**: A Versatile Tetrahedral Building Block for Advanced Materials

Introduction

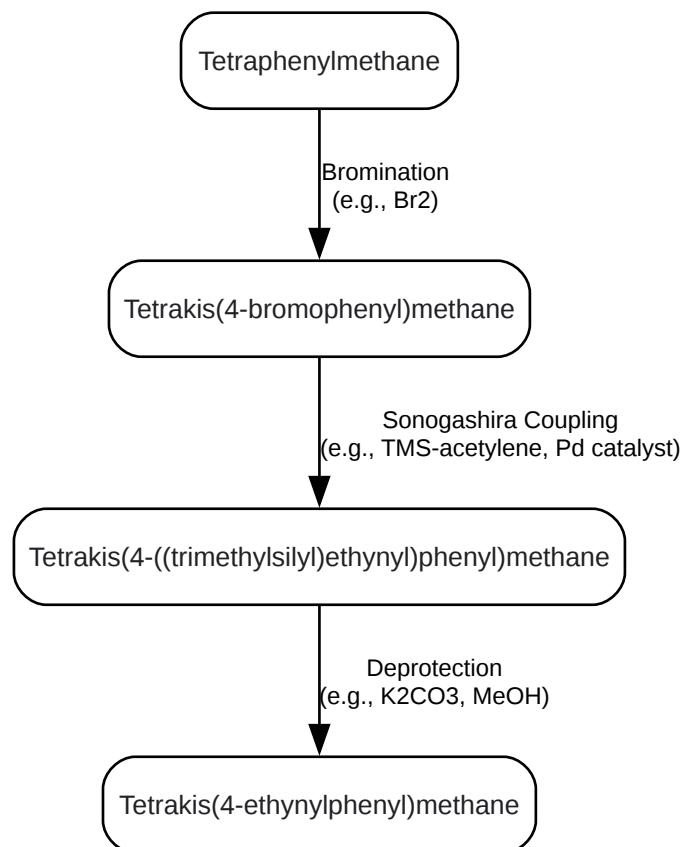
Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetrical and rigid molecule that has garnered significant attention in the fields of materials science and supramolecular chemistry. Its unique three-dimensional, tetrahedral geometry, coupled with the presence of four reactive terminal alkyne functionalities, makes it an exceptional building block for the construction of complex, well-defined porous materials. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of TEPM, with a focus on its role in the development of covalent organic frameworks (COFs), porous polymers, dendrimers, and advanced carbon materials. The insights provided herein are intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique architectural and chemical attributes of TEPM.

Molecular Architecture and Physicochemical Properties

The defining feature of **tetrakis(4-ethynylphenyl)methane** is its molecular architecture. It consists of a central tetrahedral carbon atom bonded to four 4-ethynylphenyl groups.^[1] This arrangement results in a symmetrical, three-dimensional structure that is crucial for the formation of isotropic, porous networks. The ethynyl groups at the para-positions of the phenyl

rings are readily available for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions.[\[2\]](#) [\[3\]](#)

A summary of the key physicochemical properties of TEPM is presented in the table below:


Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₀	[4] [5]
Molecular Weight	416.51 g/mol	[4] [5]
Appearance	Light yellow to orange powder/crystal	[6]
Melting Point	>300 °C (decomposes)	[5]
Purity	≥97.0% (GC)	[6] [7]
Solubility	Soluble in organic solvents	[1]
CAS Number	177991-01-4	[4] [5]

The thermal stability of TEPM is noteworthy, with a decomposition temperature exceeding 300°C, making it suitable for the synthesis of thermally resilient materials.[\[5\]](#)

Synthesis of Tetrakis(4-ethynylphenyl)methane

The synthesis of **tetrakis(4-ethynylphenyl)methane** typically starts from tetraphenylmethane, which undergoes a series of functional group transformations. A common synthetic route involves the bromination of tetraphenylmethane to yield tetrakis(4-bromophenyl)methane, followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The final step is the deprotection of the alkyne to give the desired product.[\[8\]](#)

A generalized workflow for the synthesis of TEPM is outlined below:

[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow for **tetrakis(4-ethynylphenyl)methane**.

Applications of Tetrakis(4-ethynylphenyl)methane

The unique structural and chemical properties of TEPM make it a versatile building block for a wide range of advanced materials.

Covalent Organic Frameworks (COFs) and Porous Polymers

The tetrahedral geometry of TEPM is particularly well-suited for the construction of three-dimensional covalent organic frameworks (COFs) and porous polymers.^[2] These materials are of great interest for applications in gas storage and separation, catalysis, and sensing due to their high porosity, low density, and thermal stability.^{[9][10]} The four ethynyl groups of TEPM can react with complementary linkers, such as azides in "click" reactions, to form extended, rigid, and porous networks.^{[2][3]}

The formation of a 3D COF from TEPM is conceptually illustrated below:

Caption: Conceptual diagram of TEPM as a node in a 3D COF network.

The resulting porous polymers have shown high surface areas, which are critical for applications such as methane storage.[10][11]

Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[12] The tetrahedral core of TEPM makes it an ideal starting point for the synthesis of dendrimers.[13][14] The four terminal alkyne groups can be functionalized through divergent synthesis approaches, allowing for the precise control of the dendrimer's size, shape, and surface chemistry.[12][15] These dendritic polymers have potential applications in drug delivery, catalysis, and as nanoscale containers.[16][17] Dendrimers based on a tetraphenylmethane core have been shown to possess void spaces in the solid state, enabling them to adsorb volatile organic compounds.[16]

Metal-Organic Frameworks (MOFs)

While more commonly used in COFs, TEPM and its derivatives can also serve as organic linkers in the construction of metal-organic frameworks (MOFs).[13][14][18] In this context, the ethynyl groups can be further functionalized with coordinating groups, such as carboxylic acids or tetrazoles, which can then coordinate to metal ions or clusters to form porous, crystalline frameworks.[18][19] MOFs have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[10][11][20] The rigid and tetrahedral nature of the TEPM-derived linker can lead to MOFs with high porosity and thermal stability.[18]

Advanced Carbon Materials

The thermal polymerization of the ethynyl groups in TEPM, followed by carbonization at high temperatures, provides a route to porous carbon materials with precisely controlled pore sizes at the angstrom level.[21] The three-dimensional structure of the TEPM precursor is crucial for creating a porous and isotropic carbon network.[21] These materials have potential applications in energy storage, such as anodes for sodium-ion batteries, and as high-performance sorbents. [21] The carbonization of TEPM and its analogues has been shown to result in high carbonization yields.[21]

Conclusion

Tetrakis(4-ethynylphenyl)methane is a remarkable molecular building block whose tetrahedral symmetry and reactive terminal alkynes have enabled the creation of a diverse range of advanced materials. Its utility in the synthesis of highly porous and thermally stable covalent organic frameworks, porous polymers, and dendrimers has been well-established. Furthermore, its application as a precursor for advanced carbon materials and as a linker in metal-organic frameworks highlights its versatility. As the demand for novel materials with tailored properties continues to grow, the importance of versatile and well-defined building blocks like **tetrakis(4-ethynylphenyl)methane** is set to increase, promising further innovations in materials science, catalysis, and beyond.

References

- PubChem. **Tetrakis(4-ethynylphenyl)methane** | C33H20 | CID 12157742. [\[Link\]](#)
- Starshinechemical. **Tetrakis(4-ethynylphenyl)methane**. [\[Link\]](#)
- Supporting Information Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi. [\[Link\]](#)
- ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [\[Link\]](#)
- NIH.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- This journal is © The Royal Society of Chemistry 2014. [\[Link\]](#)
- J&K Scientific. **Tetrakis(4-ethynylphenyl)methane**, 97% | 177991-01-4. [\[Link\]](#)
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Ethynylphenyl Compounds: Focus on Tetrakis(4-ethynylphenyl)ethane. [\[Link\]](#)
- Dendritic Polymers for Theranostics. [\[Link\]](#)
- ResearchGate. Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane | Request PDF. [\[Link\]](#)
- Host–Guest Chemistry and Functional Versatility of Dendritic Nanomaterials in Advanced Applic
- PMC.
- CrystEngComm (RSC Publishing). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. [\[Link\]](#)
- Semantic Scholar. Applications of Metal-Organic Frameworks in Methane Storage. [\[Link\]](#)

- ResearchGate. Single-Crystal Structure of a Covalent Organic Framework | Request PDF. [\[Link\]](#)
- Darcy & Roy Press. Applications of Metal-Organic Frameworks in Methane Storage. [\[Link\]](#)
- PubMed Central. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. [\[Link\]](#)
- ResearchGate. (PDF) Application of Metal-organic Frameworks. [\[Link\]](#)
- MDPI. Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. [\[Link\]](#)
- PubMed.
- NIH.
- ResearchGate. Tetrakis[(4-cyanophenoxy)methyl]methane | Request PDF. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrakis(4-ethynylphenyl)methane (177991-01-4) for sale [vulcanchem.com]
- 2. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Tetrakis(4-ethynylphenyl)methane | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tetrakis(4-ethynylphenyl)Methane | 177991-01-4 [m.chemicalbook.com]
- 6. Tetrakis(4-ethynylphenyl)methane | Starshinechemical [starshinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. drpress.org [drpress.org]
- 12. Dendritic Polymers for Theranostics [thno.org]
- 13. Tetrakis(4-ethynylphenyl)methane | 177991-01-4 | TCI AMERICA [tcichemicals.com]

- 14. Tetrakis(4-ethynylphenyl)methane | 177991-01-4 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 15. Host–Guest Chemistry and Functional Versatility of Dendritic Nanomaterials in Advanced Applications [jnsam.com]
- 16. Dendrimers with Tetraphenylmethane Moiety as a Central Core: Synthesis, a Pore Study and the Adsorption of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal-Organic Frameworks for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The carbonization of aromatic molecules with three-dimensional structures affords carbon materials with controlled pore sizes at the Ångstrom-level - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["literature review of tetrakis(4-ethynylphenyl)methane applications"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631557#literature-review-of-tetrakis-4-ethynylphenyl-methane-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com